molecular formula C6H7ClN2OS B1468046 (4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol CAS No. 1044145-59-6

(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol

Cat. No. B1468046
CAS RN: 1044145-59-6
M. Wt: 190.65 g/mol
InChI Key: ADJUHOQFENGHSW-UHFFFAOYSA-N
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Description

“(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol” is a chemical compound with the linear formula C6H7ClN2OS . It is used in various chemical reactions and has potential applications in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of “(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol” involves the use of manganese (IV) oxide in chloroform or dichloromethane . The reaction is stirred overnight, filtered, and the filtrate is concentrated in vacuo to yield the compound . The yield of the reaction varies from 74.1% to 82.8% .

Scientific Research Applications

Medicinal Chemistry

Synthesis of Kinase Inhibitors: This compound is utilized as a building block in the synthesis of 2,4-disubstituted pyrimidines, which are a novel class of kinase inhibitors targeting the KDR (kinase insert domain receptor)^ . These inhibitors have potential applications in treating cancers by inhibiting angiogenesis, the process by which new blood vessels form from pre-existing vessels, which is a crucial step in tumor growth and metastasis.

Material Science

Simulation and Modeling: The compound’s properties are analyzed using computational chemistry tools like Amber and GROMACS^ . These programs help in visualizing molecular dynamics and understanding the interaction of this compound at the atomic level, which is vital for developing new materials with desired properties.

Pharmacology

Drug Development: The physicochemical properties such as high GI absorption and moderate lipophilicity suggest that this compound could be a valuable precursor in drug development^ . Its structural features may be exploited to design molecules with better pharmacokinetic profiles for therapeutic use.

properties

IUPAC Name

(4-chloro-2-methylsulfanylpyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2OS/c1-11-6-8-2-4(3-10)5(7)9-6/h2,10H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADJUHOQFENGHSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10731939
Record name [4-Chloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1044145-59-6
Record name [4-Chloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-chloro-2-(methylsulfanyl)pyrimidin-5-yl]methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (20.0 g, 86 mmol) in dichloromethane (400 mL) at −78° C. was added diisobutylaluminum hydride, 1.0 M in toluene (172 mL, 172 mmol). The reaction was allowed to warm to 0° C. over 2 h. To the reaction was added a 20% Rochelle's (1600 mL) and diethyl ether (750 mL). The emulsion was stirred for 30 min. The organics were sequestered and the aqueous was extracted further with diethyl ether (2×500 mL). The combined organics were washed with water (500 mL), brine (500 mL), dried over MgSO4, and concentrated in vacuo and filtered through a plug of silica eluting with 1:1; ethyl acetate:CH2Cl2 to obtain compound 223 (9.6 g, 59% yield). 1H NMR (500 MHz, CDCl3) δ 8.55 (s, 1 H) 4.75 (d, J=5.87 Hz, 2 H) 2.58 (s, 3 H) 2.06-2.25 (m, J=5.14 Hz, 1 H) ppm.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
172 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
59%

Synthesis routes and methods II

Procedure details

Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (67 mmol) was dissolved in THF (900 mL) to give a yellow solution. The mixture was cooled in a −78° C. bath under nitrogen atmosphere (internal temp. about −70° C.). DIBAL-H (1 M in THF; 200 mmol) was added over 45 min. via syringe. The reaction was warmed to −60° C. after the addition, and then allowed to warm slowly to 0° C. over night. The reaction was quenched by slow addition of saturated aqueous ammonium chloride (200 mL). The mixture was then warmed to room temperature. Ether (400 mL) and saturated aqueous sodium potassium tartrate (200 mL) were added. The mixture was stirred vigorously for 30 min. After separation of the layers, the aqueous layer was extracted with ether and the combined organics washed with brine, dried with sodium sulfate, filtered and concentrated under vacuum to give (4-chloro-2-(methylthio)pyrimidin-5-yl)methanol as a solid (84%).
Quantity
67 mmol
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
200 mmol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol
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(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol
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(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol
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(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol
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(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol
Reactant of Route 6
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(4-Chloro-2-(methylthio)pyrimidin-5-yl)methanol

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